

Comparative Docking Studies of 3-Chloro-6-methylpyridazine Derivatives as Anticancer Agents

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Compound of Interest

Compound Name: **3-Chloro-6-methylpyridazine**

Cat. No.: **B130396**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **3-Chloro-6-methylpyridazine** derivatives based on their potential as anticancer agents, with a focus on their molecular docking profiles against Cyclin-Dependent Kinase 2 (CDK2). The data presented is derived from a comprehensive study on a series of 3,6-disubstituted pyridazines, which have demonstrated significant anti-proliferative and CDK2 inhibitory activities. This guide includes quantitative biological data, detailed experimental protocols for the docking simulations, and visualizations of the associated signaling pathway and experimental workflow.

Comparative Biological and In Silico Data

A series of 3,6-disubstituted pyridazine derivatives were synthesized and evaluated for their anticancer activity against human breast cancer cell lines (T-47D and MDA-MB-231) and for their inhibitory effect on CDK2, a key regulator of the cell cycle often dysregulated in cancer.^[1] ^[2]^[3] The molecular docking study was performed to understand the binding interactions of these compounds within the CDK2 active site.

Below is a summary of the biological activity and docking interactions for selected potent compounds from the series.

Compound ID	Structure	Target Cell Line	Cytotoxicity IC50 (µM)	CDK2 Inhibition IC50 (nM)	Key Docking Interactions with CDK2 Active Site
11e	6-(4-(4-chlorophenyl)piperazin-1-yl)-3-morpholinopyridazine	T-47D	2.62 ± 0.08	151	Hydrogen bond with the backbone NH of Leu83. Pi-cation interaction between the pyridazine ring and the side chain of Lys33.
11h	3-morpholino-6-(4-(p-tolyl)piperazin-1-yl)pyridazine	T-47D	1.60 ± 0.05	43.8	Hydrogen bond with the backbone NH of Leu83. Pi-cation interaction between the pyridazine ring and the side chain of Lys33.
11l	3-morpholino-6-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)pyridazine	T-47D	1.57 ± 0.05	55.6	Two hydrogen bonds with the backbone NH and CO of Leu83. Pi-cation interaction between the

pyridazine
ring and the
side chain of
Lys33.

11m
3-morpholino-
6-(4-(1-
methyltetrahy-
dro-2H-
pyran-4-
yl)piperazin-
1-
yl)pyridazine

T-47D

0.43 ± 0.01

20.1

Two
hydrogen
bonds with
the backbone
NH and CO
of Leu83. Pi-
cation
interaction
between the
pyridazine
ring and the
side chain of
Lys33.

Data sourced from a study on 3,6-disubstituted pyridazines as anticancer agents.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

Molecular Docking Simulation Protocol

The following protocol was employed for the in silico molecular docking studies to predict the binding modes of the 3,6-disubstituted pyridazine derivatives within the CDK2 active site.[\[1\]](#)

- Software and Hardware:
 - Docking Software: AutoDock Vina was utilized for the molecular docking simulations.
 - Visualization and Preparation: MGL tools 1.5.7 were used for preparing the protein and ligand files.
- Protein Preparation:
 - The crystal structure of CDK2 was obtained from the Protein Data Bank (PDB ID: 2C6T).

- Water molecules and the co-crystallized ligand were removed from the protein structure.
- Polar hydrogen atoms and Kollman charges were added to the CDK2 structure.
- The prepared protein structure was saved in the PDBQT format.

• Ligand Preparation:

- The 2D structures of the pyridazine derivatives were sketched using ChemDraw and converted to 3D structures.
- Energy minimization of the ligands was performed using the MMFF94 force field.
- Gasteiger charges were computed for each ligand.
- The prepared ligands were saved in the PDBQT format.

• Grid Box Generation and Docking:

- The grid box was centered on the active site of CDK2, as defined by the position of the co-crystallized ligand in the original PDB file.
- The dimensions of the grid box were set to cover the entire binding pocket.
- AutoDock Vina was run with its default parameters to perform the docking calculations.
- The reliability of the docking protocol was validated by re-docking the co-crystallized ligand (roniciclib) into the CDK2 active site.

• Analysis of Results:

- The resulting docked poses were analyzed based on their binding energy scores.
- The lowest energy conformation for each ligand was selected to visualize the binding interactions with the amino acid residues of the CDK2 active site.

Visualizations

Molecular Docking Workflow

Figure 1. Molecular Docking Workflow

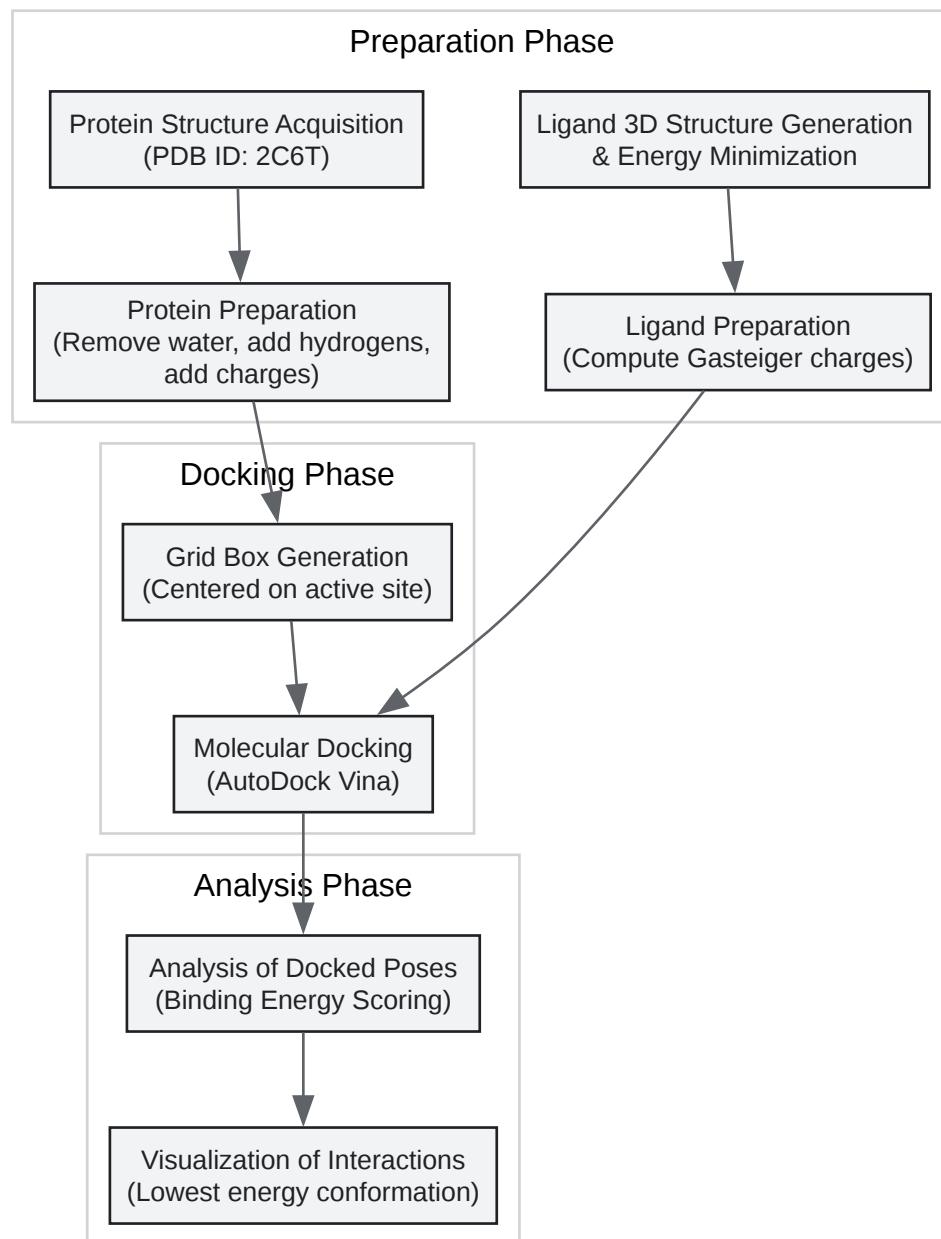
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Figure 1. Molecular Docking Workflow

CDK2 Signaling Pathway in Cell Cycle Progression

Figure 2. Simplified CDK2 Signaling Pathway

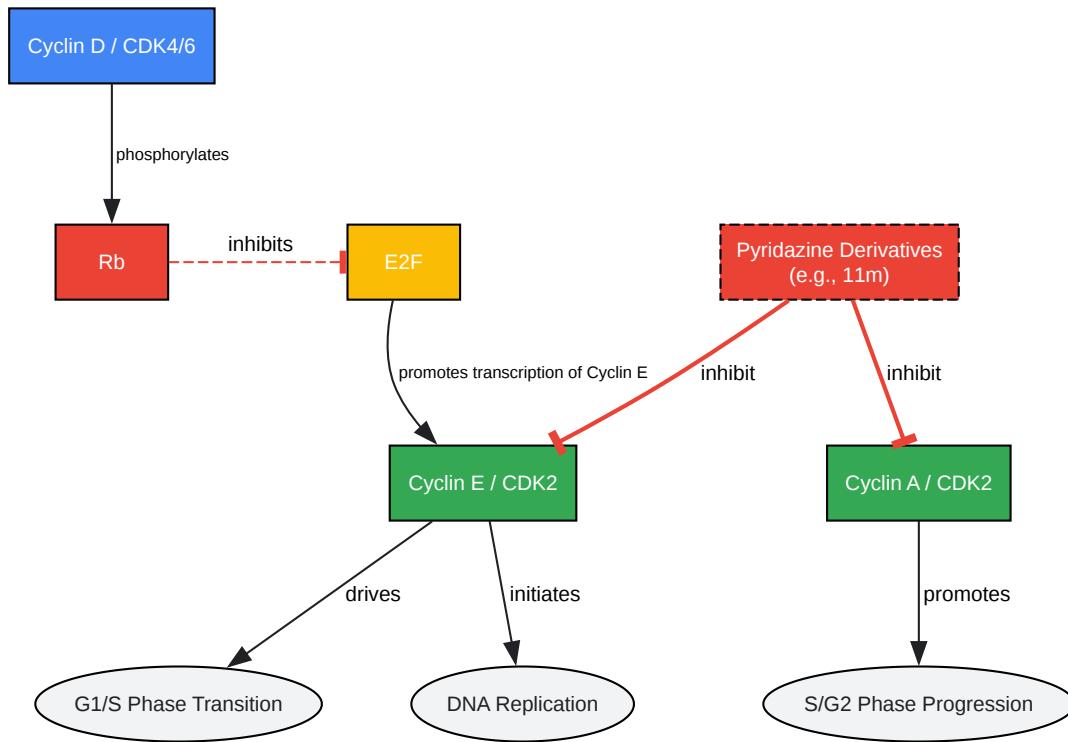
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Figure 2. Simplified CDK2 Signaling Pathway

This diagram illustrates the role of CDK2 in the cell cycle. The Cyclin D/CDK4/6 complex phosphorylates the Retinoblastoma (Rb) protein, releasing the E2F transcription factor. E2F then promotes the expression of Cyclin E. The Cyclin E/CDK2 complex is crucial for the transition from the G1 to the S phase and the initiation of DNA replication.^[5] Subsequently, the Cyclin A/CDK2 complex facilitates progression through the S and G2 phases.^{[5][6]} The investigated pyridazine derivatives exert their anticancer effect by inhibiting CDK2, thereby arresting the cell cycle and preventing cancer cell proliferation.

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